molecular formula C26H25N3O4S2 B381655 ETHYL 2,4-DIMETHYL-5-(2-{[4-OXO-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)-1H-PYRROLE-3-CARBOXYLATE

ETHYL 2,4-DIMETHYL-5-(2-{[4-OXO-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B381655
M. Wt: 507.6g/mol
InChI Key: XFCVYTIAGLYGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ETHYL 2,4-DIMETHYL-5-(2-{[4-OXO-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)-1H-PYRROLE-3-CARBOXYLATE involves multiple steps. The general synthetic route includes the following steps:

    Formation of the thienopyrimidine core: This step typically involves the cyclization of appropriate starting materials under controlled conditions.

    Introduction of the allyl and phenyl groups: These groups are introduced through substitution reactions using suitable reagents.

    Attachment of the sulfanylacetyl group: This step involves the reaction of the thienopyrimidine intermediate with a sulfanylacetylating agent.

    Formation of the pyrrole carboxylate: The final step involves the cyclization and esterification to form the pyrrole carboxylate moiety.

Chemical Reactions Analysis

Ethyl 5-{[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ETHYL 2,4-DIMETHYL-5-(2-{[4-OXO-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Ethyl 5-{[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate can be compared with other thienopyrimidine derivatives, such as:

These compounds share similar core structures but differ in their substituents, which can influence their biological activities and chemical properties.

Properties

Molecular Formula

C26H25N3O4S2

Molecular Weight

507.6g/mol

IUPAC Name

ethyl 2,4-dimethyl-5-[2-(4-oxo-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C26H25N3O4S2/c1-5-12-29-24(31)18-13-20(17-10-8-7-9-11-17)35-23(18)28-26(29)34-14-19(30)22-15(3)21(16(4)27-22)25(32)33-6-2/h5,7-11,13,27H,1,6,12,14H2,2-4H3

InChI Key

XFCVYTIAGLYGMI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2CC=C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2CC=C)C

Origin of Product

United States

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